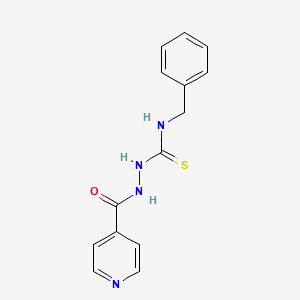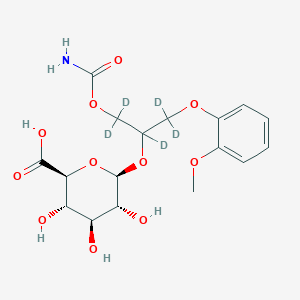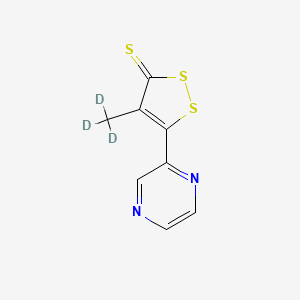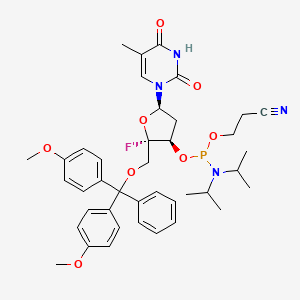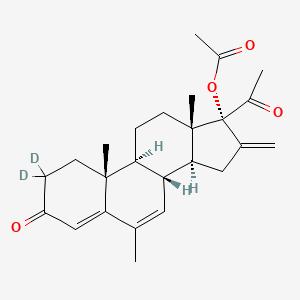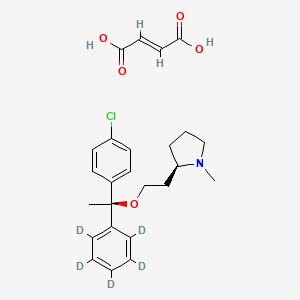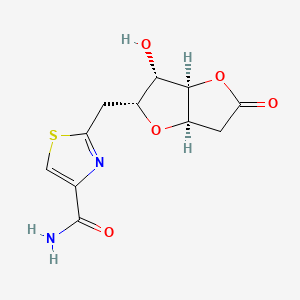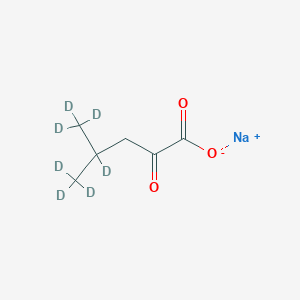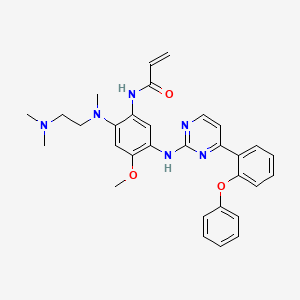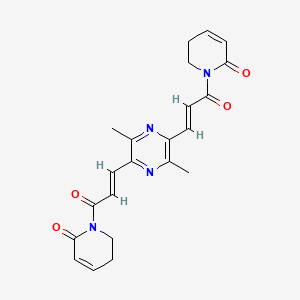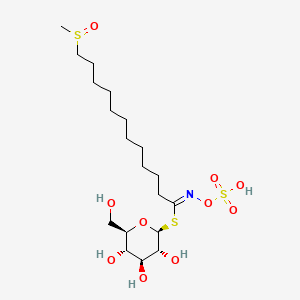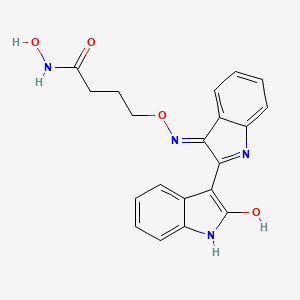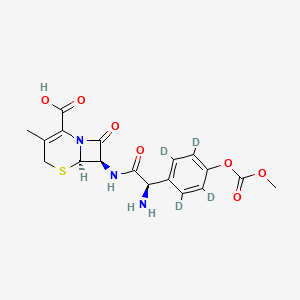
Methoxycarbonyl Cefadroxil-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methoxycarbonyl Cefadroxil-d4 is a stable isotope-labeled compound used primarily in biochemical and pharmaceutical research. It is a derivative of cefadroxil, a first-generation cephalosporin antibiotic. The compound is characterized by the presence of deuterium atoms, which replace specific hydrogen atoms in the molecule, making it useful for various analytical and research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methoxycarbonyl Cefadroxil-d4 involves the incorporation of deuterium atoms into the cefadroxil molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process may involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, is essential to confirm the incorporation of deuterium and the overall structure of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Methoxycarbonyl Cefadroxil-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .
Wissenschaftliche Forschungsanwendungen
Methoxycarbonyl Cefadroxil-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of cefadroxil and its derivatives.
Biology: Employed in metabolic studies to trace the metabolic pathways and understand the biotransformation of cefadroxil in biological systems.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to investigate the absorption, distribution, metabolism, and excretion of cefadroxil.
Industry: Applied in the development and validation of analytical methods for quality control and regulatory compliance in pharmaceutical manufacturing
Wirkmechanismus
Methoxycarbonyl Cefadroxil-d4, like cefadroxil, exerts its effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This leads to the disruption of cell wall biosynthesis and ultimately causes bacterial cell lysis. The incorporation of deuterium does not significantly alter the mechanism of action but enhances the compound’s stability and analytical utility .
Vergleich Mit ähnlichen Verbindungen
Methoxycarbonyl Cefadroxil-d4 can be compared with other deuterated and non-deuterated cephalosporin antibiotics, such as:
Cefadroxil: The non-deuterated parent compound with similar antibacterial properties.
Cefadroxil-d4: Another deuterated analog used for similar research purposes.
Cephalexin: A first-generation cephalosporin with a similar mechanism of action but different pharmacokinetic properties.
This compound is unique due to its specific deuterium labeling, which provides advantages in analytical precision and stability, making it a valuable tool in scientific research .
Eigenschaften
Molekularformel |
C18H19N3O7S |
|---|---|
Molekulargewicht |
425.5 g/mol |
IUPAC-Name |
(6R,7R)-7-[[(2R)-2-amino-2-(2,3,5,6-tetradeuterio-4-methoxycarbonyloxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H19N3O7S/c1-8-7-29-16-12(15(23)21(16)13(8)17(24)25)20-14(22)11(19)9-3-5-10(6-4-9)28-18(26)27-2/h3-6,11-12,16H,7,19H2,1-2H3,(H,20,22)(H,24,25)/t11-,12-,16-/m1/s1/i3D,4D,5D,6D |
InChI-Schlüssel |
HPHUOITVNQICJI-VWZYBACSSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C)C(=O)O)N)[2H])[2H])OC(=O)OC)[2H] |
Kanonische SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)OC(=O)OC)N)SC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



